molecular formula C10H8F2O B1313072 Cyclopropyl 2,4-difluorophenyl ketone CAS No. 60131-34-2

Cyclopropyl 2,4-difluorophenyl ketone

Cat. No.: B1313072
CAS No.: 60131-34-2
M. Wt: 182.17 g/mol
InChI Key: JHKCOBHJTXEYLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropyl 2,4-difluorophenyl ketone is an organic compound with the molecular formula C₁₀H₈F₂O It is characterized by the presence of a cyclopropyl group attached to a 2,4-difluorophenyl ketone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopropyl 2,4-difluorophenyl ketone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of cyclopropyl benzene with 2,4-difluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl 2,4-difluorophenyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products:

    Oxidation: Carboxylic acids or ketone derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl ketones depending on the nucleophile used.

Scientific Research Applications

Cyclopropyl 2,4-difluorophenyl ketone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of novel materials and chemical products.

Mechanism of Action

The mechanism of action of Cyclopropyl 2,4-difluorophenyl ketone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Cyclopropyl 2,4-difluorophenyl ketone can be compared with other similar compounds such as:

    Cyclopropyl phenyl ketone: Lacks the fluorine substituents, which can significantly alter its reactivity and properties.

    2,4-Difluorophenyl ketone: Lacks the cyclopropyl group, affecting its steric and electronic characteristics.

Properties

IUPAC Name

cyclopropyl-(2,4-difluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O/c11-7-3-4-8(9(12)5-7)10(13)6-1-2-6/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHKCOBHJTXEYLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40437457
Record name Cyclopropyl(2,4-difluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60131-34-2
Record name Cyclopropyl(2,4-difluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40437457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopropyl 2,4-difluorophenyl ketone
Reactant of Route 2
Reactant of Route 2
Cyclopropyl 2,4-difluorophenyl ketone
Reactant of Route 3
Reactant of Route 3
Cyclopropyl 2,4-difluorophenyl ketone
Reactant of Route 4
Reactant of Route 4
Cyclopropyl 2,4-difluorophenyl ketone
Reactant of Route 5
Reactant of Route 5
Cyclopropyl 2,4-difluorophenyl ketone
Reactant of Route 6
Reactant of Route 6
Cyclopropyl 2,4-difluorophenyl ketone
Customer
Q & A

Q1: What is the role of cyclopropyl 2,4-difluorophenyl ketone in the synthesis of the neuroleptic agent ID-470B?

A1: this compound serves as the crucial starting material for synthesizing the radiolabeled neuroleptic agent ID-470B (2′Amino-4′-fluoro-4-[4-hydroxy-4-(3-trifluoromemethylphenyl)-piperidino]butyrophenone). [] The synthesis involves a series of reactions starting with the Friedel-Crafts reaction of this compound with cyclopropane-carboxylic-14c acid. This reaction introduces the radiolabeled carbon (carbon-14) at the carbonyl position, ultimately leading to the target compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.